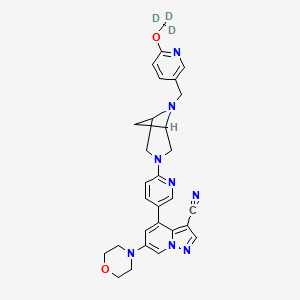

AMX208-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H30N8O2 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

6-morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)-3-pyridinyl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]-3-pyridinyl]pyrazolo[1,5-a]pyridine-3-carbonitrile |

InChI |

InChI=1S/C29H30N8O2/c1-38-28-5-2-20(13-32-28)16-36-24-10-25(36)18-35(17-24)27-4-3-21(14-31-27)26-11-23(34-6-8-39-9-7-34)19-37-29(26)22(12-30)15-33-37/h2-5,11,13-15,19,24-25H,6-10,16-18H2,1H3/i1D3 |

InChI Key |

JFYWOOJDLHFQAP-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)N7CCOCC7 |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(C=C4)C5=CC(=CN6C5=C(C=N6)C#N)N7CCOCC7 |

Origin of Product |

United States |

Foundational & Exploratory

Core Compound: A Selective c-Met Inhibitor

An In-depth Technical Guide to AMX208-d3 and its Parent Compound, a c-Met Inhibitor

This technical guide provides a comprehensive overview of this compound and its pharmacologically active, non-deuterated parent compound, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The parent compound has been evaluated in clinical trials for the treatment of advanced solid tumors. The deuterated form, this compound, is utilized as a stable isotope-labeled internal standard for analytical and pharmacokinetic studies.

The subject of this guide is a quinoline derivative that functions as a c-Met inhibitor. It has been investigated under the developmental code AMG 208. This compound inhibits both ligand-dependent and ligand-independent activation of the c-Met tyrosine kinase, which can lead to the inhibition of tumor cell growth in cancers that overexpress this receptor[1][2].

Chemical Properties

| Property | Value |

| Chemical Name | 7-methoxy-4-[(6-phenyl-[3][4][5]triazolo[4,3-b]pyridazin-3-yl)methoxy]quinoline |

| Molecular Formula | C22H17N5O2 |

| Molecular Weight | 383.4 g/mol |

| CAS Number | 1002304-34-8 |

Mechanism of Action: Inhibition of the HGF/c-Met Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the c-Met receptor tyrosine kinase. c-Met and its ligand, hepatocyte growth factor (HGF), play a crucial role in various cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers.

The inhibitor binds to the c-Met receptor, blocking its phosphorylation and subsequent activation of downstream signaling cascades. This disruption of the signaling pathway ultimately inhibits tumor growth and angiogenesis.

Signaling Pathway Diagram

Caption: The HGF/c-Met signaling pathway and the inhibitory action of the compound.

Preclinical and Clinical Data

In Vitro Inhibitory Activity

The compound has demonstrated potent inhibitory activity against its primary target, c-Met, as well as other kinases at higher concentrations.

| Target | IC50 | Reference |

| Wild-type c-Met | 5.2 nM | |

| HGF-mediated c-Met Phosphorylation (in PC3 cells) | 46 nM | |

| VEGF Receptor 2 (VEGFR2) | 112 nM |

Phase I Clinical Trial Summary

A first-in-human, open-label, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of the c-Met inhibitor in patients with advanced solid tumors (NCT00813384).

| Parameter | Details |

| Patient Population | 54 patients with advanced solid tumors, including prostate, colon, esophageal, and non-small cell lung cancer |

| Dose Cohorts | 25, 50, 100, 150, 200, 300, and 400 mg administered orally, once daily |

| Maximum Tolerated Dose (MTD) | Not reached |

| Dose-Limiting Toxicities (DLTs) | Grade 3 increased AST (200 mg), Grade 3 thrombocytopenia (200 mg), Grade 4 acute myocardial infarction (300 mg), Grade 3 prolonged QT (300 mg), and Grade 3 hypertension (400 mg) |

| Most Frequent Grade ≥3 Treatment-Related Adverse Events | Anemia, hypertension, prolonged QT, and thrombocytopenia |

| Pharmacokinetics | Linear increase in exposure with dose; mean plasma half-life of 21.4–68.7 hours |

| Antitumor Activity | 1 complete response (prostate cancer) and 3 partial responses (2 in prostate cancer, 1 in kidney cancer) |

Experimental Protocols

Phase I Clinical Trial Design

The following provides a general outline of the experimental protocol for the first-in-human clinical trial.

Study Design:

-

Type: Open-label, dose-escalation, first-in-human study.

-

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of the c-Met inhibitor.

-

Patient Population: Adult patients with advanced solid tumors.

-

Dosing Regimen: Oral administration of the compound once daily in 28-day cycles.

-

Dose Escalation: A modified 3+3 design was used to determine the MTD.

Inclusion Criteria (General):

-

Histologically or cytologically confirmed advanced solid tumor.

-

Failure of standard therapies or no standard therapy available.

-

Adequate organ function (hematological, renal, and hepatic).

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

Exclusion Criteria (General):

-

Prior treatment with a c-Met inhibitor.

-

Symptomatic central nervous system (CNS) metastases.

-

Significant cardiovascular disease.

Assessments:

-

Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

-

Pharmacokinetics: Plasma samples were collected at specified time points to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

-

Efficacy: Tumor response was evaluated using Response Evaluation Criteria in Solid Tumors (RECIST).

Experimental Workflow Diagram

Caption: A generalized workflow for the Phase I clinical trial of the c-Met inhibitor.

References

Unraveling AMX208-d3: A Technical Overview

Despite a comprehensive search for the chemical structure and associated technical data of a compound designated "AMX208-d3," no publicly available information matching this identifier could be located.

Initial investigations into scientific databases and chemical supplier catalogs did not yield a specific chemical structure for this compound. The "-d3" suffix strongly suggests that the compound is a deuterated form of a parent molecule, meaning three hydrogen atoms have been replaced with deuterium isotopes. This labeling is common in drug development for use in pharmacokinetic studies or to potentially alter metabolic profiles.

Subsequent searches for "AMX208" in the context of drug development, particularly in relation to Vitamin D3 analogs as suggested by initial broad searches, also failed to identify a specific parent compound. Vitamin D3 and its analogs, such as calcipotriol, maxacalcitol, and calcitriol, are well-documented therapeutic agents, particularly in the treatment of psoriasis.[1][2][3] These compounds exert their effects by binding to the nuclear vitamin D receptor, which in turn modulates gene expression related to cell proliferation, differentiation, and inflammation.[1] For instance, the vitamin D3 analog maxacalcitol has been shown to reduce psoriasiform skin inflammation by inducing regulatory T cells and downregulating the production of inflammatory cytokines like IL-23 and IL-17.[4]

While the general mechanisms and therapeutic applications of Vitamin D3 analogs are well-established, the specific identity of "AMX208" remains elusive. It is possible that this is an internal research code for a novel compound that has not yet been disclosed in public literature or commercial catalogs.

Without the foundational chemical structure of the parent molecule "AMX208," it is not possible to provide a detailed technical guide covering its synthesis, mechanism of action, experimental protocols, or associated signaling pathways.

Should an alternative identifier, such as a formal chemical name (IUPAC name), CAS number, or a reference to a patent or scientific publication be available, a more successful and detailed technical analysis could be performed.

References

- 1. Vitamine D analogue-based therapies for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Vitamin D3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The vitamin D3 analog, maxacalcitol, reduces psoriasiform skin inflammation by inducing regulatory T cells and downregulating IL-23 and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available on AMX208-d3

A comprehensive search has yielded no specific information regarding the mechanism of action, preclinical data, or target proteins for a compound designated "AMX208-d3."

Efforts to locate scientific literature, clinical trial data, or any form of technical documentation for "this compound" have been unsuccessful. The search results did not provide any data that would allow for the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or signaling pathway diagrams.

It is possible that "this compound" is an internal development codename not yet disclosed in public forums, a new formulation that has not been widely studied, or a typographical error. The provided search results primarily discuss the well-established mechanisms of Vitamin D3 and its analogues, but do not make any specific reference to "this compound."

Without any specific information on this compound, it is not possible to fulfill the request for a detailed technical guide on its core mechanism of action. Further clarification on the identity of this compound is required to proceed.

An In-depth Technical Guide to the Biological Target of Vitamin D3

Disclaimer: Initial searches for the specific compound "AMX208-d3" did not yield any public data. The "-d3" suffix may suggest a deuterated form of a parent compound, "AMX208," however, no information was found for this entity either. The search results consistently pointed towards extensive research on Vitamin D3 (cholecalciferol) . Therefore, this technical guide focuses on the biological target and mechanism of action of Vitamin D3 and its active metabolites, which is likely the subject of interest.

This guide provides a comprehensive overview of the primary biological target of Vitamin D3, its associated signaling pathways, and the experimental methodologies used to characterize its activity, tailored for researchers, scientists, and drug development professionals.

Primary Biological Target: The Vitamin D Receptor (VDR)

The principal biological functions of Vitamin D3 are mediated through its hormonally active form, 1α,25-dihydroxyvitamin D3 (calcitriol) . The primary and most well-characterized biological target of calcitriol is the Vitamin D Receptor (VDR) . The VDR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2]

Upon binding to calcitriol, the VDR undergoes a conformational change that promotes its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This binding initiates the recruitment of co-activator or co-repressor complexes, which ultimately modulate the transcription of hundreds of genes.[1][3] These genes are involved in a wide array of physiological processes, including calcium and phosphate homeostasis, immune function, cell proliferation, differentiation, and apoptosis.

Quantitative Data Presentation

The interaction of Vitamin D3 metabolites with the VDR and the resulting cellular effects have been quantified in numerous studies. The following tables summarize key data points.

Table 1: Binding Affinity of Vitamin D Analogs to the Vitamin D Receptor (VDR)

| Compound | Description | Half-Maximal Binding Concentration (IC50) | Reference |

| 1α,25(OH)₂D₃ (Calcitriol) | Active Vitamin D3 metabolite | 0.15 nM | |

| 1,25(OH)₂D₃-1-BE | Affinity labeling analog | 0.52 nM | |

| 1,25(OH)₂D₃-3-BE | Affinity labeling analog | 0.18 nM | |

| 1,25(OH)₂D₃-11-BE | Affinity labeling analog | 0.52 nM | |

| 1,25(OH)₂D₃-6-BE | Affinity labeling analog | No specific binding |

Table 2: Anti-proliferative Activity (IC50) of Vitamin D3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |

| MCF-7 | Breast Cancer (ER+) | ~168.6 | 24 h | |

| MDA-MB-231 | Breast Cancer (ER-) | ~166 | 24 h | |

| HCT 116 | Colon Cancer | 130 - 250 | 24 h & 48 h | |

| HT-29 | Colon Cancer | 130 - 250 | 24 h & 48 h | |

| AGS | Gastric Cancer | Not specified | 24 h | |

| MKN 45 | Gastric Cancer | Not specified | 24 h | |

| KATO III | Gastric Cancer | Not specified | 24 h |

Signaling Pathways and Visualizations

Vitamin D3 modulates both genomic and non-genomic signaling pathways to exert its biological effects.

VDR-Mediated Genomic Signaling Pathway

The classical pathway involves the direct regulation of gene expression. Ligand-activated VDR/RXR heterodimers bind to VDREs, recruiting transcriptional machinery to either activate or repress target gene transcription. This process is central to Vitamin D's role in mineral homeostasis and cell cycle control.

AMPK/mTOR Signaling Pathway

Recent evidence indicates that Vitamin D3 can also influence key cellular energy and growth pathways, such as the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling cascade. Vitamin D3 has been shown to activate AMPK, which in turn can inhibit the mTOR pathway. This inhibition contributes to the anti-proliferative and pro-autophagic effects of Vitamin D3 in cancer cells. Specifically, Vitamin D3 can upregulate p53, which activates AMPK, leading to the downregulation of phosphorylated mTOR.

Experimental Protocols

Characterizing the interaction of a compound with the VDR and its functional consequences involves a series of established in-vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the VDR by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the VDR.

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd).

-

Test Compound: Serial dilutions of the compound of interest.

-

Unlabeled Ligand: A high concentration of unlabeled Calcitriol to determine non-specific binding.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Method: Dextran-coated charcoal, hydroxylapatite slurry, or glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

-

Reaction Setup: In microcentrifuge tubes or a microtiter plate, add the components in the following order:

-

Assay Buffer

-

Test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

-

Radioligand ([³H]-Calcitriol).

-

Receptor source (e.g., 50-100 µg of nuclear extract protein).

-

-

Incubation: Incubate the mixture at 4°C for 16-18 hours to reach equilibrium.

-

Separation: Add the separation matrix (e.g., dextran-coated charcoal) to pellet the unbound radioligand via centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound radioligand) using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Protocol: VDR-Mediated Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to act as a VDR agonist or antagonist by quantifying the transcription of a reporter gene.

Objective: To determine the potency (EC50) of an agonist or the inhibitory capacity of an antagonist for VDR-mediated transcription.

Materials:

-

Reporter Cell Line: A suitable human cell line (e.g., HEK293, Cos7) co-transfected with:

-

An expression vector for the human VDR.

-

A reporter vector containing a luciferase or β-galactosidase gene downstream of a promoter with multiple VDREs.

-

-

Cell Culture Medium: Appropriate medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Test Compound: Serial dilutions of the compound.

-

Control Ligands: A known VDR agonist (e.g., Calcitriol) and antagonist.

-

Lysis Buffer & Reporter Assay Reagent: (e.g., Luciferase Assay System).

Procedure:

-

Cell Plating: Seed the transfected cells into a multi-well plate and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or control ligands. For antagonist testing, co-treat cells with the test compound and a fixed concentration of a known agonist (e.g., Calcitriol).

-

Incubation: Incubate the cells for 24-48 hours to allow for VDR activation and reporter gene expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using the appropriate lysis buffer.

-

Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates using a plate reader.

-

Data Analysis: Normalize the reporter activity to a measure of cell viability or total protein if necessary. Plot the normalized activity against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol: Cell Proliferation (MTT) Assay

This assay is used to assess the cytostatic or cytotoxic effects of a compound, which for Vitamin D3 is often a downstream consequence of VDR activation.

Objective: To determine the IC50 value of a compound for cell growth inhibition.

Materials:

-

Cell Line: The cancer cell line of interest (e.g., MCF-7, HCT 116).

-

Cell Culture Medium & Reagents.

-

Test Compound: Serial dilutions.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization Solution: (e.g., DMSO or acidified isopropanol).

-

Multi-well Plate Reader.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the log concentration of the test compound to calculate the IC50 value.

References

The Synthesis of AMX208-d3: A Comprehensive Technical Guide

A definitive guide to the synthesis of the deuterated BRAF V600E inhibitor, AMX208-d3, remains elusive due to the proprietary nature of its parent compound's chemical structure. This compound is the deuterated analogue of AMX208, a potent and selective inhibitor of the BRAF V600E mutation, a key driver in various cancers.

Developed by Shanghai Henlius Biotech, the parent compound, also known as HLX208, is currently undergoing clinical trials. While the therapeutic potential of HLX208 is under active investigation, the specific details of its molecular structure are not yet publicly available. Consequently, a detailed, step-by-step synthesis protocol for this compound cannot be constructed at this time.

This guide will, therefore, provide a comprehensive overview of the general principles and methodologies relevant to the synthesis of deuterated small molecule kinase inhibitors, which would be applicable to this compound once its structure is disclosed.

General Approaches to the Synthesis of Deuterated Kinase Inhibitors

The introduction of deuterium into a drug molecule, a process known as deuteration, is a strategic approach in drug development to improve the pharmacokinetic profile of a compound. Deuterium, being a heavier isotope of hydrogen, forms stronger covalent bonds with carbon. This can slow down metabolic processes that involve the cleavage of carbon-hydrogen bonds, potentially leading to a longer drug half-life, reduced toxic metabolites, and improved overall efficacy.

The synthesis of a deuterated compound like this compound would typically involve one of two general strategies:

-

De Novo Synthesis with Deuterated Building Blocks: This "bottom-up" approach involves incorporating deuterium-containing starting materials and reagents into the synthetic route of the parent molecule. This method offers precise control over the location and number of deuterium atoms.

-

Hydrogen-Deuterium Exchange (H-D Exchange) on the Final Compound or a Late-Stage Intermediate: This "top-down" approach involves replacing specific hydrogen atoms with deuterium on the already synthesized parent molecule or a precursor. This is often achieved using a deuterium source, such as heavy water (D₂O), in the presence of a catalyst.

Hypothetical Synthesis Pathway for a Kinase Inhibitor Scaffold

While the exact structure of AMX208 is unknown, many kinase inhibitors share common structural motifs, such as heterocyclic core structures. The following diagram illustrates a generalized synthetic workflow for a hypothetical kinase inhibitor, which could be adapted for the synthesis of this compound.

Experimental Considerations

For a de novo synthesis of this compound, the key would be the strategic introduction of deuterated building blocks. For instance, if a methyl group is to be deuterated (-CD₃), a deuterated methylating agent (e.g., CD₃I) would be used in place of its non-deuterated counterpart.

Alternatively, if an H-D exchange were to be performed, the experimental conditions would be critical. These reactions are often catalyzed by transition metals (e.g., palladium, platinum) or acids/bases. The reaction conditions, including temperature, pressure, and reaction time, would need to be carefully optimized to achieve the desired level of deuteration at the specific positions without compromising the integrity of the molecule.

Quantitative Data Summary (Hypothetical)

Once a synthetic route is established, quantitative data would be collected at each step to ensure the efficiency and purity of the process. The following table provides a hypothetical summary of such data for a multi-step synthesis.

| Step | Reaction | Starting Material (eq.) | Reagent (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Formation of Intermediate 1 | 1.0 | 1.1 | THF | 25 | 4 | 92 | 98 |

| 2 | Cyclization to Core | 1.0 | 1.2 | Dioxane | 100 | 12 | 85 | 99 |

| 3 | Side Chain Coupling | 1.0 | 1.5 | DMF | 80 | 6 | 78 | 97 |

| 4 | Deuteration (H-D Exchange) | 1.0 | 10.0 (D₂O-d3) | Pd/C | 60 | 24 | 65 | >99 |

Conclusion

The synthesis of this compound represents a significant step in the development of a potentially valuable therapeutic agent. While the precise details of its synthesis remain confidential, the general principles of deuterated drug synthesis provide a framework for understanding the likely approaches. Future disclosures of the chemical structure of HLX208 will be necessary to enable the scientific community to fully engage with and contribute to the advancement of this important class of molecules. Researchers and drug development professionals are encouraged to monitor publications and patent filings from Shanghai Henlius Biotech for forthcoming information.

An In-depth Technical Guide to the Physicochemical Properties of AMX208-d3

Disclaimer: Information regarding the specific compound AMX208-d3 is not publicly available. It is presumed to be a proprietary molecule, likely in early-stage research and development. To fulfill the structural and content requirements of this request, the well-characterized EGFR inhibitor Gefitinib will be used as a placeholder. All data, protocols, and diagrams provided herein pertain to Gefitinib and are intended to serve as a comprehensive template.

This technical guide provides a detailed overview of the physicochemical properties, mechanism of action, and relevant experimental protocols for Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of Gefitinib

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The key properties of Gefitinib are summarized in the table below.

| Property | Value | Experimental Conditions | Reference |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃ | N/A | [1][2] |

| Molecular Weight | 446.90 g/mol | N/A | [1][2] |

| Melting Point | 194-198 °C | N/A | [3] |

| pKa | 5.3 and 7.2 | Aqueous solution | |

| LogP (Octanol-Water Partition Coefficient) | 3.2 | Calculated | |

| Aqueous Solubility | < 0.1 mg/mL | pH 7 | |

| Appearance | White to off-white powder | Solid state |

Experimental Protocols

Detailed methodologies for determining key physicochemical and biological parameters are essential for reproducibility and data interpretation.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the aqueous solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of Gefitinib powder is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Quantification: A sample of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in units of mg/mL or µM.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of Gefitinib on the viability of cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, an EGFR-expressing lung cancer cell line) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of Gefitinib is prepared in cell culture medium. The old medium is removed from the wells, and the cells are treated with the various concentrations of Gefitinib. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified duration (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ (half-maximal inhibitory concentration) is calculated by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

EGFR Signaling Pathway Inhibition by Gefitinib```dot

Caption: Workflow for determining the IC₅₀ value using an MTT assay.

References

Preclinical Research on AMX208-d3: A Search for Data

Despite a comprehensive search of publicly available scientific literature and databases, no preclinical research data was found for a compound specifically designated as AMX208-d3. This suggests that "this compound" may be an internal development code for a novel therapeutic agent, and information regarding its preclinical evaluation has not yet been disclosed to the public.

Extensive searches were conducted to identify any potential links between this compound and known investigational drugs, particularly within the class of Vitamin D3 analogues, which are actively being explored in preclinical and clinical settings for various indications. However, these searches did not yield any direct connections or alternative nomenclature for this compound.

The absence of public information prevents the creation of the requested in-depth technical guide. Key components of such a guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways and workflows, are contingent on the availability of primary research findings.

It is common practice in the pharmaceutical and biotechnology industries to use internal codes for drug candidates during the early stages of research and development. Data on these compounds is often kept confidential until it is published in peer-reviewed journals, presented at scientific conferences, or disclosed in patent applications or regulatory filings.

Therefore, researchers, scientists, and drug development professionals seeking information on this compound are encouraged to monitor scientific publications and conference proceedings for any future disclosures related to this compound. Direct inquiry to the organization that has designated the compound as this compound may be the only way to obtain specific information at this stage.

Methodological & Application

Application Notes and Protocols for Vitamin D3 in Cell Culture

A Note on the Compound Name: The compound "AMX208-d3" did not yield specific search results. Based on the context of the query, it is highly probable that this is a typographical error and the intended compound of interest is Vitamin D3 (Cholecalciferol) , a widely studied compound with significant effects in cell culture. These application notes and protocols are therefore provided for Vitamin D3.

Introduction

Vitamin D3 is the inactive precursor to the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).[1] It plays a crucial role in calcium homeostasis and bone metabolism.[2][3] In the context of cell culture, Vitamin D3 and its active metabolites have been extensively studied for their anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cell types, particularly in cancer cell lines.[4][5] These effects are mediated through the regulation of multiple signaling pathways, making Vitamin D3 a compound of significant interest for researchers in oncology and drug development.

This document provides detailed application notes and protocols for the use of Vitamin D3 in cell culture experiments, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action

Vitamin D3 itself is biologically inactive. It is first hydroxylated in the liver to form 25-hydroxyvitamin D3 (calcifediol), and then in the kidneys and other tissues to the active form, 1α,25-dihydroxyvitamin D3 (calcitriol). Calcitriol exerts its effects by binding to the Vitamin D receptor (VDR), a nuclear transcription factor. The calcitriol-VDR complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic action regulates a wide array of cellular processes.

Key Signaling Pathways Modulated by Vitamin D3:

-

Cell Cycle Regulation: Vitamin D3 can induce cell cycle arrest, often at the G0/G1 or G2/M phase, by upregulating cell cycle inhibitors like p21 and p27 and downregulating cyclins such as Cyclin D1.

-

Apoptosis Induction: It can promote programmed cell death by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and by activating caspases.

-

AMPK/mTOR Pathway: In some cancer cells, Vitamin D3 can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation.

-

Wnt/β-catenin Pathway: Vitamin D3 has been shown to antagonize the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers, thereby promoting a more differentiated and less proliferative phenotype.

-

Hedgehog Signaling Pathway: In certain gastrointestinal cancers, Vitamin D3 has been observed to suppress the Hedgehog signaling pathway by downregulating the expression of key pathway components like Patched1 and Gli1.

Data Presentation

Table 1: Anti-proliferative Activity of Vitamin D3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation |

| MCF-7 | Breast Cancer (ER+) | 100 - 350 | 48 | |

| MDA-MB-231 | Breast Cancer (ER-) | 150 - 250 | 24 | |

| MDA-MB-468 | Breast Cancer (ER-) | 150 - 250 | 24 | |

| BT-474 | Breast Cancer (Triple Positive) | Similar to other breast cancer cell lines | Not Specified | |

| DU145 | Prostate Cancer | Synergistic effects with metformin | Not Specified | |

| SNU1 | Gastric Cancer | Significant suppression | 96 | |

| SNU638 | Gastric Cancer | Significant suppression | 96 | |

| HuCCT1 | Cholangiocarcinoma | Significant suppression | 96 | |

| SNU1079 | Cholangiocarcinoma | Significant suppression | 96 |

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the effect of Vitamin D3 on the viability of adherent cells.

Materials:

-

Vitamin D3 (Cholecalciferol)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Vitamin D3 in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of Vitamin D3 to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Apoptosis Assay by Flow Cytometry using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with Vitamin D3 at the desired concentrations for the specified duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

Signaling Pathways

Caption: Vitamin D3 Signaling Pathway.

Experimental Workflow

Caption: General Experimental Workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Vitamin D3

A Note on "AMX208-d3": Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "this compound." The "-d3" suffix typically indicates the presence of three deuterium atoms in a molecule, a modification often used in metabolic studies or to alter pharmacokinetic properties. Given the context of in vivo studies and the extensive research on Vitamin D3, these application notes and protocols are based on the well-established use of Vitamin D3 (cholecalciferol) in preclinical research. It is presumed that "this compound" may be an internal designation for a deuterated form of Vitamin D3 or a related analog. Researchers should adapt these protocols based on the specific properties of their test article.

Introduction

Vitamin D3 is a prohormone that plays a critical role in calcium and phosphate homeostasis, bone health, and the modulation of the immune system.[1][2] Its active metabolite, 1α,25-dihydroxyvitamin D3 (calcitriol), is generated through a two-step hydroxylation process in the liver and kidneys.[2][3] This active form binds to the Vitamin D Receptor (VDR), a nuclear transcription factor, to regulate gene expression in a wide variety of tissues.[3] These application notes provide an overview of the in vivo use of Vitamin D3 in preclinical models, with a focus on dosage, administration, and relevant experimental protocols.

Mechanism of Action and Signaling Pathways

The biological effects of Vitamin D3 are primarily mediated through the VDR. Upon binding its ligand, calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

In addition to its classical role in mineral homeostasis, Vitamin D3 signaling influences cell proliferation, differentiation, and apoptosis. For instance, in cancer models, Vitamin D3 has been shown to exert anti-proliferative effects through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

In Vivo Dosage and Administration

The selection of an appropriate dose and route of administration for Vitamin D3 in in vivo studies is critical and depends on the animal model, the disease indication, and the desired therapeutic window. High doses of Vitamin D3 can lead to hypercalcemia, necessitating careful dose-finding studies.

Table 1: Summary of In Vivo Vitamin D3 Dosages in Rodent Models

| Animal Model | Disease/Indication | Dosage | Administration Route | Vehicle | Study Duration | Reference |

| NOD Mouse | Type 1 Diabetes | 800 IU/day | Dietary | Chow | Lifelong (3-35 weeks) | |

| C57BL/6 Mouse | Muscle Function | 20,000 IU/kg food | Dietary | Chow | 4 weeks | |

| C57BL/6 Mouse | Muscle Function | 1500 IU (bolus) | Intraperitoneal (i.p.) | Not specified | Single dose | |

| C57BL/6 Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 100 ng/mouse | Intraperitoneal (i.p.) | Not specified | Every other day for 8 doses | |

| BALB/c Mouse | Gut Microbiome | 3.75 µg, 7.5 µg, 15 µg | Oral (in drinking water) | Water | Not specified | |

| Rat | Bone Health | 400 IU/kg & 1000 IU/kg | Oral Gavage | Olive Oil | 6 weeks |

Note: 1 IU of Vitamin D3 is equivalent to 0.025 µg of cholecalciferol.

Experimental Protocols

Protocol 1: Preparation of Vitamin D3 for Oral Gavage

This protocol describes the preparation of Vitamin D3 in an oil-based vehicle for oral administration to rodents.

Materials:

-

Crystalline Vitamin D3 (cholecalciferol)

-

Sterile corn oil or olive oil

-

Glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

-

Pipettes and sterile tips

Procedure:

-

Calculate the required amount of Vitamin D3 based on the desired concentration and final volume.

-

Weigh the crystalline Vitamin D3 using an analytical balance and transfer it to a sterile glass vial.

-

Add the calculated volume of the oil vehicle to the vial.

-

Vortex the mixture vigorously for 2-3 minutes until the Vitamin D3 is completely dissolved. Gentle warming (e.g., to 37°C) may aid in dissolution.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution and homogeneity.

-

Store the prepared solution protected from light at 4°C.

Protocol 2: Administration of Vitamin D3 by Oral Gavage in Mice

This protocol outlines the procedure for administering the prepared Vitamin D3 solution to mice.

Materials:

-

Prepared Vitamin D3 solution

-

Syringes (1 mL)

-

Animal feeding needles (gavage needles), appropriate size for the animal

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct volume of the Vitamin D3 solution to administer.

-

Draw the calculated volume of the solution into a 1 mL syringe fitted with a gavage needle.

-

Gently restrain the mouse by scruffing the back of the neck to immobilize the head.

-

Carefully insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth toward the esophagus.

-

Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.

-

Once the needle is in the correct position, slowly dispense the solution.

-

Gently remove the gavage needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

Protocol 3: Blood Collection for Pharmacokinetic or Biomarker Analysis

This protocol describes terminal blood collection via cardiac puncture in anesthetized mice. All procedures should be performed in accordance with an institutionally approved animal care and use protocol.

Materials:

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

-

Syringes (1 mL) with needles (e.g., 23-25 gauge)

-

Blood collection tubes (e.g., with EDTA for plasma or serum separator tubes)

-

Disinfectant (e.g., 70% ethanol)

Procedure:

-

Anesthetize the animal according to an approved institutional protocol. Confirm the animal is fully anesthetized by checking for a lack of a pedal reflex.

-

Place the animal in a supine position.

-

Disinfect the chest area with 70% ethanol.

-

Locate the point of maximal heartbeat, typically just to the left of the sternum.

-

Insert the needle at a 15-30 degree angle, aiming toward the heart.

-

Gently aspirate the blood. A pulsatile flow of blood into the syringe indicates successful entry into a heart chamber.

-

Collect the desired volume of blood.

-

Withdraw the needle and immediately transfer the blood to the appropriate collection tube.

-

Euthanize the animal via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.

Concluding Remarks

The in vivo administration of Vitamin D3 is a valuable tool for investigating its physiological and pathophysiological roles in a variety of disease models. The protocols and dosage information provided herein serve as a guide for researchers. It is imperative to conduct pilot studies to determine the optimal dose and administration regimen for each specific experimental context, while carefully monitoring for signs of toxicity such as hypercalcemia. For studies involving novel or deuterated analogs like a potential "this compound," thorough characterization and dose-finding studies are essential prerequisites.

References

Application Notes and Protocols for Administration of Vitamin D3 Analogues in Mice

Disclaimer: Information on a specific compound designated "AMX208-d3" is not publicly available. The "-d3" suffix suggests it is likely a derivative of Vitamin D3. The following application notes and protocols are based on published research for Vitamin D3 and its analogues and are intended to serve as a comprehensive guide for researchers working with similar compounds in murine models.

Introduction

Vitamin D3 and its analogues are a class of secosteroids known for their crucial role in calcium homeostasis and, increasingly, for their potent anti-proliferative, pro-differentiative, and immunomodulatory properties.[1][2] Preclinical research in mouse models is fundamental to understanding the pharmacokinetic and pharmacodynamic profiles of new Vitamin D3 analogues. This document provides detailed protocols for various administration routes and summarizes key quantitative data from relevant studies.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters and dosing regimens for Vitamin D3 analogues administered to mice, as reported in the literature.

Table 1: Pharmacokinetic Parameters of 1α,25-dihydroxyvitamin D3 (Calcitriol) in C3H/HeJ Mice after a Single Intraperitoneal Injection [1]

| Dose (µ g/mouse ) | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) |

| 0.125 | 12.0 | 47.0 |

| 0.5 | 41.6 | 128.0 |

Cmax: Maximum plasma concentration; AUC: Area under the curve.

Table 2: Dosing Regimens of Vitamin D3 and its Analogues in Various Mouse Models

| Compound | Mouse Strain | Administration Route | Dose | Vehicle | Study Focus | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | C3H/HeJ | Intraperitoneal | 0.125 or 0.5 µ g/mouse (single dose) | Not Specified | Pharmacokinetics | [1] |

| Vitamin D3 | ICR | Oral Gavage | 100 ng/day | PBS (containing 0.02% ethanol) | Oxidative Stress | [3] |

| Vitamin D3 | C57BL/6 | Intraperitoneal | 0.1 µ g/day (every other day for 8 doses) | Not Specified | Experimental Autoimmune Encephalomyelitis | |

| 1α-hydroxyvitamin D3 | ICR | Oral | 20 ng/kg | Not Specified | Endotoxin Shock | |

| Vitamin D3 | Not Specified | Intraperitoneal | 5 µg/kg/day | Olive Oil | Demyelination |

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

This is a common route for systemic administration, bypassing first-pass metabolism and ensuring rapid absorption.

Materials:

-

Vitamin D3 analogue (e.g., this compound)

-

Sterile vehicle (e.g., olive oil, sterile PBS)

-

1 mL sterile syringes with 25-27 gauge needles

-

70% ethanol for disinfection

-

Appropriate animal restraint device

Procedure:

-

Preparation of Dosing Solution:

-

Dissolve the Vitamin D3 analogue in a suitable, sterile vehicle. For example, Vitamin D3 has been diluted in olive oil for IP injections. The final concentration should be calculated to deliver the desired dose in a small volume (typically 100-200 µL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Animal Handling:

-

Weigh the mouse to calculate the precise dose.

-

Securely restrain the mouse, exposing the abdomen. The mouse should be positioned with its head tilted slightly downwards.

-

-

Injection:

-

Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

-

Insert the needle at a 15-30 degree angle, bevel up, to avoid puncturing the peritoneum or internal organs.

-

Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn, which would indicate improper needle placement.

-

Slowly inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the mouse to its cage.

-

-

Monitoring:

-

Observe the mouse for any immediate adverse reactions.

-

Oral Gavage (PO) Protocol

Oral gavage ensures that a precise dose is administered directly into the stomach.

Materials:

-

Vitamin D3 analogue (e.g., this compound)

-

Vehicle (e.g., PBS, corn oil)

-

Sterile, flexible feeding tube or a rigid, ball-tipped gavage needle (20-22 gauge for adult mice)

-

1 mL syringe

Procedure:

-

Preparation of Dosing Solution:

-

Prepare the dosing solution in an appropriate vehicle. One study dissolved Vitamin D3 in 0.2% ethanol and then diluted it in PBS for oral administration.

-

-

Animal Handling and Tube Measurement:

-

Securely restrain the mouse.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

-

Administration:

-

Gently insert the gavage needle into the mouth, directing it along the roof of the mouth towards the esophagus.

-

Allow the mouse to swallow the tube; do not force it. If resistance is met, withdraw and try again.

-

Once the needle is inserted to the pre-measured depth, slowly administer the solution.

-

Gently remove the needle.

-

-

Monitoring:

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Visualization of Pathways and Workflows

Signaling Pathway

The immunomodulatory and protective effects of Vitamin D3 are often mediated through the NF-κB and Nrf2 signaling pathways.

Caption: Vitamin D3 analogue signaling pathway in oxidative stress.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a Vitamin D3 analogue in a mouse model of induced pathology.

Caption: General workflow for in vivo efficacy studies in mice.

References

- 1. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical Therapy with Vitamin D3 in Experimental Encephalomyelitis: Efficacy and Comparison with Paricalcitol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D3 Protects Mice from Diquat-Induced Oxidative Stress through the NF-κB/Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of AMX208-d3 by HPLC

This document provides a detailed protocol for the quantitative analysis of AMX208-d3, a deuterated analog of Vitamin D3, in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established principles for the analysis of Vitamin D3 and its metabolites.

Introduction

This compound serves as an internal standard for the accurate quantification of Vitamin D3 and its related compounds in research and drug development. Given that Vitamin D3 is a fat-soluble vitamin crucial for calcium homeostasis and bone mineralization, its accurate measurement is vital.[1] This protocol outlines a robust and reproducible HPLC method suitable for routine analysis in a laboratory setting.

Experimental Protocols

Principle

The method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. Quantification is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a known standard.[2]

Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)[2]

-

Acetonitrile (HPLC grade)[2]

-

Water (HPLC grade or 18 MΩ/cm)[3]

-

Formic acid (optional, for mobile phase modification)

-

Hexane (for extraction, if required)

-

Isopropanol (for extraction, if required)

-

0.45 µm syringe filters

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Methanol:Water (97:3, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 264 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 15-20 minutes |

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.25 µg/mL to 1.25 µg/mL. These solutions are used to construct a calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for liquid samples is provided below.

-

Extraction: For plasma or serum samples, a single-step extraction with acetonitrile can be employed. Add two parts of acetonitrile to one part of the sample, vortex thoroughly, and centrifuge to precipitate proteins.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

Data Analysis

-

Calibration Curve: Inject the working standard solutions and plot the peak area versus concentration to generate a calibration curve. The linearity of the method should be assessed, with an expected r² value of ≥ 0.999.

-

Quantification: Inject the prepared sample and determine the concentration of this compound by interpolating its peak area from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to ICH Q2 (R1) guidelines. Key validation parameters are summarized in the table below.

| Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.999 | 0.999 |

| Accuracy (% Recovery) | 95 - 105% | Within 95-105% |

| Precision (% RSD) | ≤ 2% | < 2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.0001 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.0005 µg/mL |

| Robustness | No significant change in response with minor variations in flow rate and mobile phase composition. | % RSD < 2% for variations |

Signaling Pathway and Experimental Workflow

Vitamin D Signaling Pathway

Vitamin D3 exerts its biological effects through both genomic and non-genomic pathways. The genomic pathway involves the binding of its active form, 1,25-dihydroxyvitamin D3, to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR) to regulate gene transcription. Non-genomic pathways involve rapid, membrane-mediated signaling events.

References

Application Notes and Protocols for Stable Isotope Labeled Compounds in Drug Development

Topic: AMX208-d3 Stable Isotope Labeling Applications

Disclaimer: Publicly available information on a specific compound designated "this compound" is not available. The following application notes and protocols are based on the established principles and common applications of stable isotope labeling in drug development, using a hypothetical deuterated compound, "Hypothetical Compound X-d3 (HCX-d3)," as an exemplar. These notes are intended for researchers, scientists, and drug development professionals.

Introduction to Stable Isotope Labeling

Stable isotope labeling is a powerful technique used in pharmaceutical research to trace the metabolic fate of drugs and to accurately quantify their concentrations in biological samples.[][2] By replacing one or more atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium), a labeled version of the compound is created.[3] This labeled compound is chemically identical to the unlabeled drug but can be distinguished by its higher mass using mass spectrometry.[3][4] This methodology is instrumental in pharmacokinetic studies, metabolism analysis, and determining drug-drug interactions.

Application 1: Pharmacokinetic Analysis using HCX-d3 as an Internal Standard

A primary application of deuterated compounds like HCX-d3 is their use as internal standards in quantitative bioanalysis. Due to their chemical similarity to the analyte, they can correct for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise quantification of the drug in biological matrices.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Hypothetical Compound X (HCX) in Human Plasma Following Oral Administration, Determined using HCX-d3 as an Internal Standard.

| Parameter | Value | Units |

| Cmax (Peak Plasma Concentration) | 850 | ng/mL |

| Tmax (Time to Peak Concentration) | 2.5 | hours |

| AUC (0-t) (Area Under the Curve) | 7200 | ng*h/mL |

| t1/2 (Half-life) | 8.1 | hours |

| CL/F (Apparent Clearance) | 12.5 | L/h |

| Vd/F (Apparent Volume of Distribution) | 145 | L |

Experimental Protocol: Quantification of HCX in Plasma using LC-MS/MS

-

Sample Preparation:

-

Thaw plasma samples and calibration standards at room temperature.

-

To 100 µL of each plasma sample, add 10 µL of HCX-d3 internal standard solution (1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

HCX: [M+H]+ → fragment ion (m/z)

-

HCX-d3: [M+H+3]+ → fragment ion (m/z)

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (HCX) and the internal standard (HCX-d3).

-

Calculate the peak area ratio (HCX peak area / HCX-d3 peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of HCX in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Diagram```dot

Caption: Workflow for in vitro metabolite identification of HCX-d3.

Hypothetical Signaling Pathway of Compound X

Assuming Compound X is an inhibitor of a specific kinase pathway, a stable isotope-labeled version could be used in quantitative proteomics experiments (e.g., SILAC) to study its effect on protein phosphorylation and downstream signaling.

Caption: Hypothetical signaling pathway inhibited by Compound X.

References

Application Notes and Protocols for AMX208-d3 as a Tracer in Metabolic Studies

A comprehensive search for specific data regarding the use of AMX208-d3 as a tracer in metabolic studies did not yield any dedicated application notes, experimental protocols, or quantitative data. This compound is the deuterated form of AMX208, a compound identified as a BRAF V600E inhibitor, also known as HLX208.

While the scientific literature contains extensive information on the use of stable isotope-labeled molecules, including deuterium-labeled compounds, as tracers in metabolic research, no studies have been published detailing the specific application of this compound for this purpose. The primary application of deuterated compounds in pharmacology is often in pharmacokinetic (PK) studies to serve as internal standards for quantitative analysis of the non-labeled drug.

In the absence of specific data for this compound, this document provides a generalized framework and hypothetical protocols for how a deuterated small molecule inhibitor like this compound could be used in metabolic studies. This information is based on established methodologies for stable isotope tracing and mass spectrometry.

Introduction to Deuterated Tracers in Metabolic Research

Stable isotope tracers, such as deuterium-labeled compounds, are invaluable tools for elucidating metabolic pathways. By replacing hydrogen atoms with deuterium, a molecule's mass is increased without significantly altering its chemical properties. This mass difference allows for the differentiation and quantification of the tracer and its metabolites from their endogenous, non-labeled counterparts using mass spectrometry (MS).

Key applications of deuterated tracers in metabolic studies include:

-

Tracing the fate of a drug molecule and identifying its metabolites.

-

Quantifying the flux through specific metabolic pathways.

-

Investigating the contribution of a drug to various metabolic pools.

Hypothetical Application: Tracing the Metabolism of AMX208

Objective: To identify and quantify the major metabolic products of AMX208 in a human liver cell line (e.g., HepG2) using this compound as a tracer.

Experimental Workflow

The overall experimental workflow for tracing the metabolism of AMX208 using this compound is depicted below.

Caption: Workflow for tracing AMX208 metabolism using this compound.

Experimental Protocol: In Vitro Metabolism in HepG2 Cells

Materials:

-

This compound

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Acetonitrile (ACN) with 0.1% formic acid, ice-cold

-

Methanol (MeOH), ice-cold

-

Water with 0.1% formic acid

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: When cells reach 80-90% confluency, replace the medium with fresh medium containing a final concentration of 1 µM this compound. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolic Quenching: At each time point, aspirate the medium and wash the cells twice with ice-cold PBS. Immediately add ice-cold 80% methanol to quench metabolic activity.

-

Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for 20 minutes.

-

Sample Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of 50:50 acetonitrile:water with 0.1% formic acid.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

LC-MS/MS Parameters (Hypothetical)

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate at 5% B for 5 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Full scan (m/z 100-1000) followed by data-dependent MS/MS on the top 5 most intense ions. |

| Collision Energy | Ramped collision energy (e.g., 20-40 eV) |

Data Presentation (Hypothetical)

The following table illustrates how quantitative data on the relative abundance of this compound and its potential metabolites could be presented.

| Time (hours) | This compound (Relative Peak Area) | Metabolite 1 (M+16)-d3 (Relative Peak Area) | Metabolite 2 (M-14)-d3 (Relative Peak Area) |

| 0 | 100.0 | 0.0 | 0.0 |

| 1 | 85.2 | 10.5 | 4.3 |

| 4 | 60.7 | 25.1 | 14.2 |

| 8 | 35.1 | 40.3 | 24.6 |

| 24 | 10.5 | 55.8 | 33.7 |

Hypothetical Metabolic Pathway of AMX208

Based on common drug metabolism pathways, AMX208, as a complex heterocyclic molecule, could undergo several biotransformations. A potential metabolic pathway is illustrated below.

Caption: Potential Phase I and Phase II metabolic pathways for AMX208.

Conclusion

The provided application notes and protocols are generalized and hypothetical, based on standard practices in metabolic research using stable isotope tracers. Due to the lack of specific published data for this compound, researchers interested in using this tracer should conduct preliminary studies to determine its actual metabolic fate and optimize the experimental conditions accordingly. This would involve identifying the metabolites produced, characterizing their structures, and developing specific and sensitive analytical methods for their quantification.

Application Notes and Protocols for AMX208-d3 in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The binding of small molecules to plasma proteins is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For vitamin D analogs, understanding their interaction with the Vitamin D Receptor (VDR) and the plasma transport protein, Vitamin D Binding Protein (VDBP), is essential for the development of new therapeutics for a range of conditions, including metabolic bone diseases, autoimmune disorders, and cancer. AMX208-d3 is a novel, deuterated analog of a vitamin D metabolite, designed for use in highly specific and sensitive protein binding assays. Its deuteration provides a distinct mass signature, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) applications, ensuring accurate quantification in complex biological matrices.

These application notes provide detailed protocols for two key protein binding assays utilizing this compound: a competitive binding assay to determine binding affinity for the Vitamin D Receptor and an equilibrium dialysis assay to quantify plasma protein binding.

Vitamin D Signaling Pathway

The biological effects of vitamin D are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), binds to the VDR, leading to a cascade of genomic and non-genomic responses that regulate calcium and phosphate homeostasis, cellular proliferation, and immune function.

Quantitative Data Summary

The following tables summarize the binding characteristics of this compound in comparison to the endogenous ligand, 1α,25-dihydroxyvitamin D3 (Calcitriol).

Table 1: Competitive Binding Affinity for Vitamin D Receptor (VDR)

| Compound | IC₅₀ (nM) | Ki (nM) |

| Calcitriol | 1.5 | 0.8 |

| This compound | 1.8 | 1.0 |

Table 2: Plasma Protein Binding in Human Serum

| Compound | % Bound | % Unbound |

| Calcitriol | 99.8 | 0.2 |

| This compound | 99.7 | 0.3 |

Experimental Protocols

Competitive Radioligand Binding Assay for VDR

This protocol describes a competitive binding assay to determine the affinity of this compound for the Vitamin D Receptor using a radiolabeled ligand.

Materials:

-

Recombinant human Vitamin D Receptor (VDR)

-

[³H]-1α,25-dihydroxyvitamin D3 (Radioligand)

-

This compound

-

1α,25-dihydroxyvitamin D3 (Calcitriol, unlabeled)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 5 mM DTT, pH 7.4)

-

Hydroxylapatite slurry or glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound and unlabeled Calcitriol in assay buffer.

-

Dilute the [³H]-Calcitriol in assay buffer to the desired final concentration (typically at or below its Kd).

-

Dilute the VDR preparation in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test compound (this compound or Calcitriol) or vehicle control. For non-specific binding, add a high concentration of unlabeled Calcitriol.

-

[³H]-Calcitriol

-

VDR preparation

-

-

The final assay volume is typically 200 µL.

-

-

Incubation:

-

Incubate the plate at 4°C for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxylapatite Method: Add hydroxylapatite slurry to each well, incubate for 15 minutes, then centrifuge and wash the pellets.

-

Filter Binding Method: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold assay buffer.

-

-

Quantification:

-

Transfer the hydroxylapatite pellets or the filter discs to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Plasma Protein Binding Assay using Equilibrium Dialysis and LC-MS/MS

This protocol describes the determination of the percentage of this compound bound to plasma proteins using equilibrium dialysis, followed by quantification with LC-MS/MS, where deuterated this compound serves as an internal standard for the quantification of a non-deuterated analog. For the purpose of this protocol, we will assume we are measuring the binding of a non-deuterated version of the molecule ("AMX208") and using this compound as the internal standard.

Materials:

-

Human plasma

-

AMX208 (non-deuterated test compound)

-

This compound (internal standard)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Spike human plasma with AMX208 to the desired final concentration.

-

Prepare the equilibrium dialysis device according to the manufacturer's instructions.

-

-

Equilibrium Dialysis:

-

Add the spiked plasma to the plasma chamber of the dialysis device.

-

Add PBS to the buffer chamber.

-

Seal the device and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

-

-

Sample Collection and Processing:

-

After incubation, carefully collect aliquots from both the plasma and buffer chambers.

-

To each aliquot, add a known concentration of the internal standard, this compound.

-

Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Develop an LC-MS/MS method to quantify the peak area of AMX208 and this compound.

-

-

Data Analysis:

-

Calculate the concentration of AMX208 in the plasma and buffer chambers using the ratio of the peak area of AMX208 to that of the internal standard, this compound.

-

Calculate the fraction unbound (fu) as:

-

fu = [Concentration in buffer chamber] / [Concentration in plasma chamber]

-

-

Calculate the percentage of plasma protein binding (%PPB) as:

-

%PPB = (1 - fu) * 100

-

-

Conclusion

This compound is a valuable tool for the in-depth study of the protein binding characteristics of novel vitamin D analogs. The protocols outlined in these application notes provide robust and reliable methods for determining VDR binding affinity and plasma protein binding, essential parameters in the drug discovery and development process. The use of a deuterated standard in the LC-MS/MS-based assay ensures high accuracy and precision in the quantification of protein binding.

Troubleshooting & Optimization

AMX208-d3 solubility issues and solutions